![molecular formula C11H15N3 B1364221 1H-Benzimidazole-2-butanamine CAS No. 39650-64-1](/img/structure/B1364221.png)
1H-Benzimidazole-2-butanamine
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Overview
Description
1H-Benzimidazole-2-butanamine is a chemical compound with the molecular formula C11H15N3 . It is a type of benzimidazole, a class of compounds that are known for their wide range of biological activities .
Molecular Structure Analysis
The stabilization of the structure of N-Butyl-1H-benzimidazole, a similar compound, is evidenced by the strong intramolecular interaction of σ- and π-electrons of donor bonds C-N, C-C with acceptor bonds C-N, C-C .Chemical Reactions Analysis
Benzimidazole derivatives have been found to have a variety of biological activities. They are used for the treatment of infectious diseases and as chemotherapeutic agents against cancer .Scientific Research Applications
Antiparasitic Activity
1H-Benzimidazole-2-yl hydrazones have shown significant antiparasitic activity. They have been found to be more active than clinically used anthelmintic drugs such as albendazole and ivermectin. Specifically, they have shown effectiveness against parasites like Trichinella spiralis .
Antioxidant Activity
These compounds also exhibit antioxidant properties. They have been found to react with various free radicals, demonstrating their potential as antioxidants . They have also shown a good correlation between their relative radical scavenging ability and the experimentally observed trends .
Anticancer Activity
1H-Benzimidazole-2-yl hydrazones have shown promising anticancer activity. They have demonstrated a marked antineoplastic activity in low micromolar concentrations in both screened in vitro tumor models . Some derivatives have shown high selectivity towards malignantly transformed cells .
Tubulin Polymerization Modulation
These compounds have been found to modulate the polymerization of tubulin. They elongate the nucleation phase and slow down the tubulin polymerization, similar to the effect of nocodazole .
Antibacterial Activity
1H-Benzimidazole derivatives have been synthesized and evaluated for their antibacterial activity . Although the specific activity of 1H-Benzimidazole-2-butanamine is not mentioned, it’s plausible that it may also possess antibacterial properties.
Mechanism of Action
Target of Action
1H-Benzimidazole-2-butanamine, a derivative of benzimidazole, has been found to exhibit a wide range of pharmacological activities . , which play crucial roles in cancer progression. They also show activity against parasitic infections, specifically Trichinella spiralis .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit c-Met and VEGFR-2 kinases, which are important therapeutic targets in the treatment of lung and colorectal cancers .
Biochemical Pathways
Benzimidazole derivatives have been associated with various biochemical pathways due to their broad-spectrum pharmacological properties . For instance, they have been found to exhibit tuberculostatic properties .
Pharmacokinetics
Benzimidazole derivatives are known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIQENBZTGDRFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389804 |
Source
|
Record name | 1H-Benzimidazole-2-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-2-butanamine | |
CAS RN |
39650-64-1 |
Source
|
Record name | 1H-Benzimidazole-2-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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